molecular formula C14H18O3 B13995594 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid CAS No. 220875-86-5

1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid

Katalognummer: B13995594
CAS-Nummer: 220875-86-5
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: PYYRNGIVVDIXBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-methoxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with cyclopentanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanecarboxylic acid: A simpler analog without the methoxyphenylmethyl group.

    1-Methylcyclopentanecarboxylic acid: A compound with a methyl group instead of the methoxyphenylmethyl group.

    4-Methoxybenzylcyclopentane: A compound with a similar phenyl ring substitution but lacking the carboxylic acid group.

Uniqueness: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid is unique due to the presence of both the cyclopentane ring and the methoxyphenylmethyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

220875-86-5

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-17-12-6-4-11(5-7-12)10-14(13(15)16)8-2-3-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16)

InChI-Schlüssel

PYYRNGIVVDIXBQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2(CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.